Cas no 2137914-14-6 (ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate)

Ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate is a versatile pyrazole-derived ester with significant utility in organic synthesis and pharmaceutical applications. Its key structural features include a reactive formyl group and a methyl-substituted pyrazole ring, enabling its use as a building block for heterocyclic compounds. The ester functionality enhances solubility in organic solvents, facilitating further derivatization. This compound is particularly valuable in the synthesis of biologically active molecules, such as agrochemicals and medicinal agents, due to its ability to undergo condensation, nucleophilic addition, and cyclization reactions. Its stability under standard conditions ensures reliable handling and storage, making it a practical intermediate for research and industrial applications.
ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate structure
2137914-14-6 structure
商品名:ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate
CAS番号:2137914-14-6
MF:C10H14N2O3
メガワット:210.229762554169
CID:6040027
PubChem ID:165777370

ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate 化学的及び物理的性質

名前と識別子

    • 2137914-14-6
    • ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate
    • EN300-731294
    • インチ: 1S/C10H14N2O3/c1-4-15-10(14)8(3)12-5-7(2)9(6-13)11-12/h5-6,8H,4H2,1-3H3
    • InChIKey: HTEREGXRNWIWSL-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(C(C)N1C=C(C)C(C=O)=N1)=O

計算された属性

  • せいみつぶんしりょう: 210.10044231g/mol
  • どういたいしつりょう: 210.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 61.2Ų

ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-731294-10.0g
ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate
2137914-14-6 95.0%
10.0g
$3746.0 2025-03-11
Enamine
EN300-731294-0.1g
ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate
2137914-14-6 95.0%
0.1g
$767.0 2025-03-11
Enamine
EN300-731294-0.5g
ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate
2137914-14-6 95.0%
0.5g
$836.0 2025-03-11
Enamine
EN300-731294-0.25g
ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate
2137914-14-6 95.0%
0.25g
$801.0 2025-03-11
Enamine
EN300-731294-1.0g
ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate
2137914-14-6 95.0%
1.0g
$871.0 2025-03-11
Enamine
EN300-731294-5.0g
ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate
2137914-14-6 95.0%
5.0g
$2525.0 2025-03-11
Enamine
EN300-731294-0.05g
ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate
2137914-14-6 95.0%
0.05g
$732.0 2025-03-11
Enamine
EN300-731294-2.5g
ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate
2137914-14-6 95.0%
2.5g
$1707.0 2025-03-11

ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate 関連文献

ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoateに関する追加情報

Research Brief on Ethyl 2-(3-Formyl-4-methyl-1H-pyrazol-1-yl)propanoate (CAS: 2137914-14-6): Recent Advances and Applications

Ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate (CAS: 2137914-14-6) is a pyrazole-based compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The compound's unique structural features, including the formyl and ester functional groups, make it a valuable intermediate for the development of novel bioactive molecules.

Recent studies have highlighted the role of ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate as a key building block in the synthesis of heterocyclic compounds with potential pharmacological properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the preparation of pyrazole derivatives exhibiting anti-inflammatory and anticancer activities. The study employed a multi-step synthetic route, starting from commercially available precursors, to yield the target compound with high purity and yield. The researchers further elaborated on the compound's reactivity, showcasing its ability to undergo condensation reactions with various nucleophiles to form Schiff bases and other derivatives.

In addition to its synthetic utility, ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate has been investigated for its direct biological effects. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited moderate inhibitory activity against certain enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase and monoamine oxidase. These findings suggest its potential as a lead compound for the development of therapeutics targeting Alzheimer's disease and Parkinson's disease. However, further optimization of its structure is required to enhance its potency and selectivity.

Another area of interest is the compound's role in the development of antimicrobial agents. A recent preprint (2024) on bioRxiv described the synthesis of a series of pyrazole-amide hybrids derived from ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate, which showed promising activity against drug-resistant bacterial strains, including MRSA and Escherichia coli. The study emphasized the importance of the formyl group in facilitating the formation of hydrogen bonds with bacterial targets, thereby enhancing the compounds' binding affinity and efficacy.

Despite these advancements, challenges remain in the large-scale production and application of ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate. Issues such as scalability of synthetic methods, stability under physiological conditions, and potential toxicity need to be addressed in future research. Collaborative efforts between academic and industrial researchers are essential to overcome these hurdles and unlock the full potential of this compound in drug discovery and development.

In conclusion, ethyl 2-(3-formyl-4-methyl-1H-pyrazol-1-yl)propanoate (CAS: 2137914-14-6) represents a promising scaffold in medicinal chemistry, with demonstrated applications in anti-inflammatory, anticancer, neuroprotective, and antimicrobial drug development. Continued research into its synthetic modifications and biological evaluations will likely yield novel therapeutic candidates with improved efficacy and safety profiles.

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